molecular formula C9H9BN2O3 B577439 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID CAS No. 1217501-31-9

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID

Cat. No.: B577439
CAS No.: 1217501-31-9
M. Wt: 203.992
InChI Key: KVUASKRUUOTZQN-UHFFFAOYSA-N
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Description

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is a boronic acid derivative that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is unique due to the presence of both the boronic acid group and the 1,2,4-oxadiazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

IUPAC Name

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUASKRUUOTZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NOC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681573
Record name [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-31-9
Record name [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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